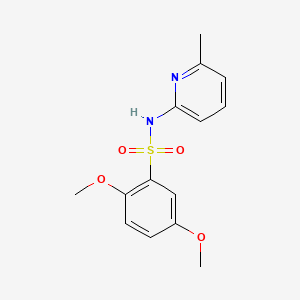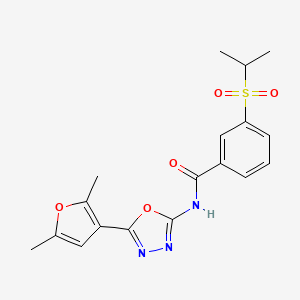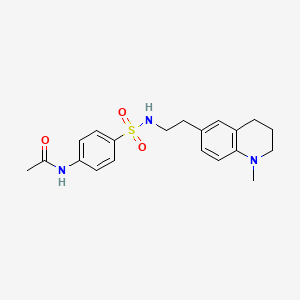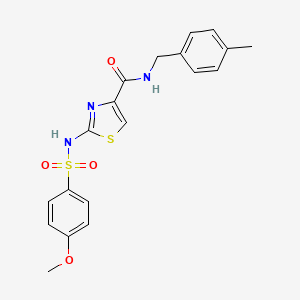![molecular formula C22H20N6O5S B2757460 6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-70-9](/img/no-structure.png)
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Transport Materials
A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells. This compound demonstrates high conductivity and electron mobility due to its electron-deficient nature and planar structure, enhancing the power conversion efficiency of the devices (Hu et al., 2015).
Antiviral Evaluation
Derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), indicating the potential medicinal applications of compounds within this chemical class (El-Etrawy & Abdel-Rahman, 2010).
Supramolecular Assemblies
Pyrimidine derivatives have been investigated as suitable ligands for co-crystallization with macrocyclic cations, leading to the formation of novel supramolecular assemblies. These compounds facilitate the creation of 2D and 3D networks through extensive hydrogen-bonding interactions, highlighting their utility in developing complex chemical architectures (Fonari et al., 2004).
Structural Characterization and Inhibitory Potential
The structural characterization of dihydropyrimidine derivatives has been explored, revealing their potential as dihydrofolate reductase inhibitors. Molecular docking simulations suggest these compounds could serve as templates for designing new inhibitors, indicating their significance in medicinal chemistry research (Al-Wahaibi et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-nitrobenzyl thiol, which is synthesized from 4-nitrobenzyl chloride and sodium thiolate. The second intermediate is a 4-ethoxyphenyl-1,2,4-triazole, which is synthesized from 4-ethoxyphenyl hydrazine and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzyl chloride", "sodium thiolate", "4-ethoxyphenyl hydrazine", "ethyl acetoacetate", "1H-pyrimidine-2,4-dione" ], "Reaction": [ "Step 1: Synthesis of 4-nitrobenzyl thiol", "4-nitrobenzyl chloride + sodium thiolate → 4-nitrobenzyl thiol", "Step 2: Synthesis of 4-ethoxyphenyl-1,2,4-triazole", "4-ethoxyphenyl hydrazine + ethyl acetoacetate → 4-ethoxyphenyl-1,2,4-triazole", "Step 3: Coupling of intermediates", "4-nitrobenzyl thiol + 4-ethoxyphenyl-1,2,4-triazole → 6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" ] } | |
Numéro CAS |
852153-70-9 |
Formule moléculaire |
C22H20N6O5S |
Poids moléculaire |
480.5 |
Nom IUPAC |
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O5S/c1-2-33-18-9-7-16(8-10-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-3-5-17(6-4-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30) |
Clé InChI |
MZGIBCDHRRJMIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)
![11-(oxan-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2757378.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)


![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)
![N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2757396.png)


